(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
Overview
Description
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral compound that plays a significant role in various chemical syntheses. It serves as an intermediate in the production of pharmaceuticals and as a ligand in catalytic reactions. The compound's chirality is crucial for its application in enantioselective syntheses, which are essential for creating compounds with the desired biological activity.
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives has been demonstrated in several studies. For instance, a cis-2-aminomethyl-5-phenylpyrrolidine was synthesized from methyl Boc-L-pyroglutamate and used as a chiral ligand for Cu(II)-catalyzed Henry reactions, achieving excellent yields and enantiocontrol[“]. Another study reported the asymmetric synthesis of a pyrrolidine derivative from trans-4-hydroxy-L-proline, utilizing a tethered aminohydroxylation as the key step to introduce amino alcohol functionality with high regio- and stereoselectivity[“]. Additionally, a practical stereoselective synthesis of a pyrrolidine intermediate for quinolone antibacterial agents was developed, combining diastereo- and enantioselective reactions starting from ethyl crotonate and L-alanine[“].
Molecular Structure Analysis
The molecular structure of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is characterized by its chiral center, which imparts the molecule's optical activity. This chirality is essential for the molecule's application in asymmetric synthesis, as it can influence the stereochemistry of the resulting products. The precise three-dimensional arrangement of the molecule's substituents is what allows it to act as an effective chiral ligand or intermediate in the synthesis of enantiomerically pure compounds.
Chemical Reactions Analysis
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine can participate in various chemical reactions due to its functional groups. As demonstrated in the literature, pyrrolidine derivatives can be used as ligands in copper(II)-catalyzed Henry reactions, where they facilitate the formation of carbon-nitrogen bonds with high enantioselectivity[“]. The presence of both amine and pyrrolidine moieties allows for a wide range of chemical transformations, making these compounds versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, such as its optical rotation, can be accurately determined using polarimetry. A study developed a polarimetry method to determine the contents of this compound, establishing a linear regression equation and demonstrating high accuracy, simplicity, and stability for quality control purposes[“]. The compound's solubility, boiling point, melting point, and other physicochemical properties would be critical for its handling and application in various chemical processes.
Scientific research applications
Analytical Method DevelopmentA significant application of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine involves the development of analytical methods. For instance, an efficient high-performance liquid chromatography (HPLC) method with pre-column derivatization has been developed for determining the enantiomeric purity of this compound. The method utilizes 4-nitrobenzoic acid for pre-column derivatization and achieves separation on a chiral stationary phase. This approach has been proven to be accurate, stable, rapid, sensitive, and suitable for bulk samples analysis (Dao‐Cai Wang et al., 2015).
Polarimetry for Quality ControlPolarimetry is another method used for determining the content of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. A specific study demonstrates the use of polarimetry at a certain temperature and wavelength, revealing a high average recovery and low relative standard deviation, indicating the method's accuracy, simplicity, and reliability for quality control (Ouyang Xiao, 2008).
Chemical SynthesisThe compound is used as a key material in chemical synthesis. For example, it's used in the synthesis of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, demonstrating the compound's relevance in creating pharmacologically active derivatives (N. Hakobyan et al., 2020). Furthermore, its role in the synthesis of (S)-1-Ethyl-2-Aminomethylpyrrolidine via a method involving L-proline indicates its importance in industrial production due to the method's simplicity, safety, and cost-effectiveness (Zhang Ming-jie, 2012).
properties
IUPAC Name |
[(2S)-1-ethylpyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349185 | |
Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | |
CAS RN |
22795-99-9 | |
Record name | (2S)-1-Ethyl-2-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22795-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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